3-(Azetidin-3-yl)-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid
Description
3-(Azetidin-3-yl)-4,5-dihydro-1,2-oxazole (commonly paired with 2,2,2-trifluoroacetic acid as a counterion) is a heterocyclic compound featuring a fused isoxazoline (4,5-dihydro-1,2-oxazole) core and an azetidine ring. The isoxazoline moiety is a five-membered ring containing adjacent oxygen and nitrogen atoms, while the azetidine substituent introduces a strained four-membered nitrogen-containing ring. The trifluoroacetic acid (TFA) component likely serves to stabilize the compound as a salt, enhancing solubility and bioavailability for pharmaceutical applications .
This compound has drawn interest in medicinal chemistry due to its structural similarity to bioactive isoxazoline derivatives. For example, isoxazolines substituted with aromatic or heteroaromatic groups have demonstrated neuropharmacological (e.g., MAO inhibition) and herbicidal activities . The inclusion of azetidine, a less common substituent, may confer unique conformational or binding properties compared to other derivatives.
Properties
IUPAC Name |
3-(azetidin-3-yl)-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.C2HF3O2/c1-2-9-8-6(1)5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGZSGPMZYUJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1C2CNC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(Azetidin-3-yl)-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid (CAS Number: 2365419-64-1) is a complex organic molecule known for its unique structural features, including an azetidine ring and an oxazole moiety. Its molecular formula is , with a molecular weight of approximately 240.18 g/mol. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities.
Antimicrobial Activity
Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. A review of oxazole derivatives highlights their effectiveness against a range of pathogens, including bacteria and fungi. For instance, compounds similar to the target compound have been tested against strains such as Staphylococcus aureus, Escherichia coli, Candida albicans, and others. The following table summarizes the minimum inhibitory concentrations (MIC) of some related compounds:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 15 | 20 | E. coli |
| 16 | 18 | S. aureus |
These results suggest that derivatives of oxazole can be potent against various microbial strains, which may extend to the compound .
Mechanistic Insights
The biological activity of oxazole derivatives is often attributed to their ability to interact with specific biological targets. For instance:
- Antibacterial Mechanism : Compounds may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
- Antifungal Mechanism : Similar mechanisms may apply to fungi, where the integrity of fungal cell walls is compromised.
- Anticancer Mechanism : Inhibition of microtubule dynamics is a common pathway through which these compounds exert their anticancer effects.
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxazole derivatives:
- Synthesis and Evaluation :
- Anticancer Studies :
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiparasitic Agents
Research indicates that derivatives of this compound may serve as antiparasitic agents. A study highlighted the synthesis of chiral isoxazoline azetidine derivatives that showed efficacy against parasitic infections. The incorporation of the azetidine structure enhances biological activity, suggesting potential for developing new antiparasitic drugs .
2. Bioisosteric Replacements
The compound's structural features allow it to act as a bioisostere for amide bonds in drug design. This property is particularly useful in creating peptidomimetics that can evade metabolic degradation pathways while retaining biological activity. The use of such bioisosteres can lead to improved pharmacokinetic profiles and increased potency .
Synthetic Methodologies
1. Multicomponent Reactions
The synthesis of 3-(Azetidin-3-yl)-4,5-dihydro-1,2-oxazole can be achieved through multicomponent reactions. These reactions facilitate the construction of complex molecular architectures efficiently and are valuable in generating libraries of compounds for drug discovery. The versatility of these reactions allows for modifications that can enhance biological activity .
2. Diversity-Oriented Synthesis
Utilizing diversity-oriented synthesis strategies enables chemists to create a wide array of derivatives from the base compound. This approach is crucial for identifying lead compounds with desirable biological activities while minimizing resource expenditure during the screening process .
Therapeutic Potential
1. Central Nervous System Disorders
Preliminary studies suggest that compounds similar to 3-(Azetidin-3-yl)-4,5-dihydro-1,2-oxazole may exhibit neuroprotective effects. Their ability to modulate neurotransmitter systems could make them candidates for treating neurological disorders such as Alzheimer's disease or Parkinson's disease .
2. Anti-inflammatory Properties
Emerging research indicates potential anti-inflammatory properties associated with this compound class. Investigations into its mechanism of action reveal interactions with inflammatory pathways, suggesting applications in treating chronic inflammatory conditions .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Core Isoxazoline Scaffold :
All compared compounds share the 4,5-dihydro-1,2-oxazole backbone. Key structural variations arise from substituents at the 3- and 5-positions:
Key Observations :
- The azetidine substituent introduces a compact, rigid nitrogenous ring, distinct from bulkier groups like furan or sulfonyl-heteroaryl moieties. This may reduce steric hindrance in binding interactions.
- The trifluoroacetic acid counterion differentiates the target compound from neutral derivatives (e.g., pyroxasulfone) and may improve solubility in aqueous media .
Pharmacological and Functional Activity
Neuropharmacological Agents :
Herbicidal Activity :
Integrin Inhibition :
- 3-(Azetidin-3-yl)-4,5-dihydro-1,2-oxazole;TFA : Demonstrates integrin αIIbβ3 inhibition (IC50 = 60.0 nM), likely due to the azetidine’s interaction with the receptor’s hydrophobic pocket .
- Analogues with Piperidine/Phenyl Groups : Higher IC50 values (e.g., 273–9.8 million nM), indicating azetidine’s superior binding efficiency .
Physicochemical Properties
Research Findings and Data Tables
Table 1: Comparative Pharmacological Data
Table 2: Structural Comparison of Isoxazoline Derivatives
Q & A
Q. What are the key synthetic pathways for 3-(Azetidin-3-yl)-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid, and how are intermediates characterized?
The synthesis typically involves multi-step routes, including:
- Protection of the azetidine nitrogen using groups like tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
- Cyclization reactions to form the 4,5-dihydro-1,2-oxazole (dihydroisoxazole) ring under controlled conditions (e.g., solvent polarity, temperature).
- Deprotection and salt formation with trifluoroacetic acid (TFA) to yield the final compound.
Intermediates are characterized using NMR spectroscopy (1H/13C) for structural confirmation and HPLC for purity assessment. Reaction optimization (e.g., solvent selection, catalyst screening) is critical for high yields .
Q. How is the bicyclic structure of this compound confirmed experimentally?
- X-ray crystallography provides unambiguous confirmation of the fused azetidine-oxazole bicyclic structure, as seen in related azetidine derivatives (e.g., single-crystal studies resolving bond lengths and angles) .
- 2D NMR techniques (COSY, HSQC) are used to assign proton and carbon signals, particularly for distinguishing stereochemical features in the dihydroisoxazole ring .
Q. What analytical techniques ensure purity and structural integrity during synthesis?
- High-Performance Liquid Chromatography (HPLC) with UV detection monitors reaction progress and quantifies purity.
- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
- Thermogravimetric analysis (TGA) assesses stability under thermal stress, especially for the TFA salt form .
Advanced Research Questions
Q. How can researchers address low yields in the cyclization step during synthesis?
Low yields in cyclization often stem from:
- Inadequate solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency.
- Catalyst optimization : Transition metal catalysts (e.g., Cu(I)) or base additives (e.g., K2CO3) may enhance ring closure.
- Temperature control : Slow heating (e.g., reflux at 80–100°C) prevents premature decomposition.
Refer to kinetic studies in similar dihydroisoxazole syntheses for time-dependent yield profiles .
Q. How can contradictions in stereochemical assignments be resolved between computational and experimental data?
- DFT calculations : Compare computed NMR chemical shifts (using B3LYP/6-31G* basis sets) with experimental 1H/13C NMR data to validate stereochemistry.
- X-ray vs. NMR discrepancies : For rigid bicyclic systems, X-ray data supersede NMR when intramolecular hydrogen bonding distorts solution-phase conformers .
Q. What methodologies are recommended for evaluating the compound’s potential biological activity?
- Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorescence-based assays (e.g., FRET).
- Antimicrobial testing : Adapt protocols from structurally related azetidine-triazole derivatives, which show activity against Gram-positive bacteria and fungi (e.g., MIC determination via broth microdilution) .
- Cellular uptake studies : Use radiolabeled analogs (e.g., 3H or 14C) to quantify permeability in models like Caco-2 monolayers.
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?
- Contradiction : The TFA salt form may exhibit high solubility in polar solvents (e.g., water, DMSO) but poor solubility in nonpolar solvents (e.g., hexane).
- Resolution : Conduct solubility parameter calculations (Hansen parameters) to predict miscibility. Experimental validation via phase diagrams can clarify solvent compatibility for formulation .
Q. What strategies mitigate instability of the TFA counterion during long-term storage?
- Lyophilization : Freeze-drying the compound as a solid improves stability over aqueous solutions.
- Inert atmosphere storage : Use argon or nitrogen to prevent acid-catalyzed degradation.
- Stability-indicating assays : Regularly test purity via HPLC to detect decomposition products (e.g., free azetidine or oxazole fragments) .
Methodological Tables
Q. Table 1. Key Analytical Techniques for Structural Confirmation
Q. Table 2. Optimization Parameters for Cyclization Reactions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or MeCN | ↑ Polarity → ↑ Yield |
| Temperature | 80–100°C | ↑ Rate without decomposition |
| Catalyst | CuI (5 mol%) | Facilitates ring closure |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
